N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide
Description
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide is a synthetic small molecule designed as a selective inhibitor of leucine-zipper and sterile-α motif kinase (ZAK), a key regulator of stress-activated MAPK signaling pathways implicated in cancer and inflammatory diseases . Its structure features:
- A pyrazolo[3,4-b]pyridine core, which enhances kinase binding affinity through hydrogen bonding and π-π stacking interactions.
- An ethynyl linker connecting the pyrazolopyridine to a 2,4-difluorophenyl group, optimizing spatial orientation for target engagement.
- A 2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide moiety, contributing to solubility and selectivity via polar interactions.
This compound was developed through structure-based drug design (SBDD) to improve potency and selectivity over earlier benzenesulfonamide derivatives .
Properties
Molecular Formula |
C21H12Cl2F2N4O3S |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2,4-difluoro-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]phenyl]-3-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H12Cl2F2N4O3S/c22-14-6-13(10-30)19(23)18(7-14)33(31,32)29-17-4-3-16(24)15(20(17)25)2-1-11-5-12-9-27-28-21(12)26-8-11/h3-9,29-30H,10H2,(H,26,27,28) |
InChI Key |
LFMRNLXRHBNWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CC4=C(NN=C4)N=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be divided into three main segments:
- Construction of the 1H-pyrazolo[3,4-b]pyridine core.
- Introduction of the ethynyl linker to connect the pyrazolo[3,4-b]pyridine to the difluorophenyl ring.
- Attachment of the 2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide moiety via sulfonamide bond formation.
Preparation of the 1H-Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is generally synthesized through cyclization reactions involving hydrazines and appropriately substituted pyridine derivatives. Literature indicates that substituted pyrazolo[3,4-b]pyridine-6-carboxylic acids and related compounds are prepared by condensation of hydrazines with 2-aminopyridines followed by functional group manipulations to introduce substituents at desired positions.
Formation of the Ethynyl Linkage
The ethynyl linkage (-C≡C-) connecting the pyrazolo[3,4-b]pyridine ring to the 2,4-difluorophenyl ring is commonly introduced via Sonogashira cross-coupling reactions . This palladium-catalyzed coupling involves:
- A terminal alkyne functionalized on the pyrazolo[3,4-b]pyridine ring (or its precursor).
- An aryl halide (e.g., 2,4-difluoro-3-bromophenyl derivative).
The reaction is typically catalyzed by Pd(0) complexes with phosphine ligands, often in the presence of copper(I) iodide as a co-catalyst and a base such as triethylamine or diisopropylethylamine. The coupling proceeds under mild to moderate temperatures in solvents like DMF or THF.
Synthesis of the 2,5-Dichloro-3-(hydroxymethyl)benzenesulfonamide Moiety
The benzenesulfonamide fragment bearing dichloro and hydroxymethyl substituents is prepared by:
- Chlorination of a suitable hydroxybenzene derivative to introduce chlorine atoms at the 2 and 5 positions.
- Introduction of the hydroxymethyl group at the 3-position via hydroxymethylation reactions (e.g., formaldehyde addition).
- Conversion of the benzenesulfonyl chloride intermediate to the sulfonamide by reaction with the amine-bearing 2,4-difluoro-3-(ethynylpyrazolopyridinyl)phenyl compound.
This sulfonamide bond formation is typically carried out under mild conditions using bases like triethylamine or pyridine in solvents such as dichloromethane or acetonitrile.
Representative Synthetic Route Summary
Detailed Research Findings
- A study on selective ZAK kinase inhibitors featuring this compound class reported the use of palladium-catalyzed Sonogashira coupling to link the pyrazolo[3,4-b]pyridine core to substituted phenyl rings, highlighting the importance of mild conditions to preserve functional groups such as hydroxymethyl and sulfonamide.
- Patents related to pyrazolo[3,4-b]pyridine derivatives emphasize the preparation of intermediates via palladium-catalyzed cross-coupling and subsequent sulfonamide formation, providing protocols for purification and isolation of the final compounds.
- Literature on sulfonamide synthesis underscores the necessity of controlling reaction conditions to avoid hydrolysis or over-chlorination, especially when sensitive substituents like hydroxymethyl groups are present.
Notes on Purification and Characterization
- The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Characterization is performed using NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
- The presence of multiple halogens and fluorines requires careful monitoring of reaction progress and purity by LC-MS or HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of halogen atoms could result in various substituted phenyl derivatives .
Scientific Research Applications
Selective Kinase Inhibition
One of the primary applications of this compound is its role as a selective inhibitor of the ZAK (Sterile α Motif Kinase) pathway. Research has shown that derivatives of this compound exhibit strong inhibitory activity against ZAK, with one representative compound demonstrating an IC50 value of 3.3 nM. This high selectivity allows for targeted therapeutic strategies while minimizing off-target effects on other kinases .
Case Study: Cardiac Hypertrophy
In vivo studies have indicated that this compound can effectively suppress the activation of ZAK downstream signals, leading to significant therapeutic effects in models of cardiac hypertrophy. In spontaneous hypertensive rat models, administration of the compound resulted in reduced cardiac hypertrophy, suggesting its potential utility in treating cardiovascular diseases associated with abnormal kinase activity .
Anticancer Potential
The selective inhibition of kinases such as ZAK is particularly relevant in cancer therapy. Aberrant kinase signaling is a hallmark of many cancers, and targeting these pathways can lead to improved therapeutic outcomes. The specificity of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide against ZAK suggests it could be explored further as a potential anticancer agent.
Structure-Based Drug Design
The development of this compound exemplifies the principles of structure-based drug design (SBDD). By understanding the structural characteristics of ZAK and designing inhibitors that fit into the active site, researchers have been able to create compounds that are not only potent but also selective. This approach enhances the likelihood of successful drug development and reduces the risk of side effects commonly associated with less selective inhibitors .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is critical for its application in clinical settings. Studies regarding its absorption, distribution, metabolism, and excretion (ADME) are essential for determining its viability as a therapeutic agent. Preliminary findings suggest favorable properties that warrant further investigation into its bioavailability and metabolic pathways.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of various cellular processes, including cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzenesulfonamide Derivatives
Key Findings
(a) Pyrazolopyridine vs. Other Heterocycles
The pyrazolopyridine core in the target compound confers >4-fold higher ZAK inhibition (IC50 12 nM) compared to analogs with simpler phenyl or pyridinyl groups (IC50 48–120 nM) . This enhancement is attributed to the pyrazolopyridine’s dual hydrogen-bonding capacity with kinase active sites .
(b) Ethynyl Linker vs. Alkyl/Amino Linkers
The ethynyl group improves binding orientation by reducing steric hindrance, whereas bulkier alkyl linkers in earlier derivatives (e.g., Cmpd A) reduce potency due to suboptimal spatial alignment .
(c) Halogen and Hydroxymethyl Substituents
- Dichloro/Difluoro Groups: Enhance target binding via hydrophobic interactions but increase metabolic stability compared to non-halogenated analogs .
- Hydroxymethyl Group : Improves aqueous solubility (estimated LogP -1.8) over lipophilic groups like trifluoromethyl (LogP -0.9 in Cmpd A), reducing off-target toxicity .
(d) Selectivity Profile
The target compound exhibits >90% selectivity for ZAK over 200+ kinases, whereas Cmpd A (with a hydrazinocarbonyl group) shows cross-reactivity with PARP-1 and BRD4, limiting therapeutic utility .
Mechanistic Insights from Structural Similarity
As per the "similarity and analogy regulation" , structural parallels between the target compound and its analogs explain shared pharmacokinetic behaviors:
- Pyrazolopyridine + Ethynyl Linker : Common in kinase inhibitors for optimizing ATP-binding pocket interactions.
- Sulfonamide Group : Enhances solubility and mediates polar interactions across all analogs.
However, divergences in substituents (e.g., hydroxymethyl vs. hydrazinocarbonyl) account for differences in potency, selectivity, and ADME properties .
Biological Activity
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of the ZAK (Leucine-Zipper and Sterile-alpha Motif Kinase). This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
The compound can be summarized with the following structural formula:
Key Properties:
- Molecular Weight: 509.31 g/mol
- CAS Number: 2183470-06-4
- Purity: Typically >95% for research applications
This compound acts primarily as a selective inhibitor of ZAK kinase. The compound exhibits an impressive inhibitory constant (IC50) of 3.3 nM against ZAK, showcasing its potency in inhibiting kinase activity. This inhibition leads to the suppression of downstream signaling pathways associated with ZAK activation both in vitro and in vivo .
Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance:
- Inhibition of Tumor Growth: In a spontaneous hypertensive rat model, this compound exhibited therapeutic effects on cardiac hypertrophy, suggesting a potential role in cancer-related conditions where ZAK is implicated .
Selectivity and Safety Profile
The selectivity of this compound for ZAK over other kinases is notable; it shows significantly reduced potency against a panel of 403 nonmutated kinases evaluated. This selectivity is crucial for minimizing off-target effects and enhancing safety profiles during therapeutic applications .
Case Studies
Case Study 1: Cardiac Hypertrophy Model
A study demonstrated that administration of the compound resulted in a significant reduction in cardiac hypertrophy markers in spontaneously hypertensive rats. This suggests potential applications beyond oncology, possibly extending into cardiovascular therapies.
Case Study 2: Kinase Inhibition Profile
In vitro studies confirmed that this compound effectively inhibited ZAK-mediated signaling pathways without adversely affecting normal cellular functions .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is beneficial to compare it with other known ZAK inhibitors.
| Compound Name | IC50 (nM) | Selectivity for ZAK | Notes |
|---|---|---|---|
| N-(...Compound A...) | 10 | Moderate | Broad-spectrum kinase inhibition |
| N-(...Compound B...) | 20 | Low | Non-selective effects observed |
| N-(...This Compound...) | 3.3 | High | Highly selective for ZAK |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
